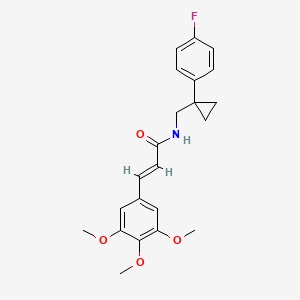

(E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is an acrylamide derivative, which means it contains a functional group derived from acrylic acid. The presence of the fluorophenyl and trimethoxyphenyl groups suggests that it might have interesting chemical properties .

Molecular Structure Analysis

The compound contains a variety of functional groups, including an acrylamide group, a fluorophenyl group, and a trimethoxyphenyl group. These groups can significantly influence the compound’s chemical behavior .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the acrylamide group might undergo reactions typical of carboxylic acid derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of the fluorophenyl and trimethoxyphenyl groups in this compound might influence its solubility, melting point, and other physical properties .Scientific Research Applications

Protein Interaction Studies

One application of acrylamide derivatives in scientific research is in the study of protein interactions, particularly through fluorescence quenching to probe the exposure and dynamics of tryptophan residues within proteins. The quenching mechanism involves the interaction between acrylamide and the indole ring of tryptophan, providing insights into protein folding, conformational changes, and interactions with other molecules. This approach has been utilized to monitor conformational changes in proteins such as human serum albumin and to understand enzyme-inhibitor interactions (Eftink & Ghiron, 1976).

Polymer Chemistry and Material Science

Acrylamide derivatives are extensively used in the synthesis of polymers and copolymers, offering a wide range of applications due to their unique properties, such as responsiveness to environmental stimuli. The controlled polymerization of N-isopropylacrylamide, for instance, demonstrates the potential for creating thermoresponsive polymers for drug delivery applications. This highlights the versatility of acrylamide derivatives in designing materials with specific functions (Convertine et al., 2004).

Environmental and Analytical Applications

Acrylamide derivatives are also researched for their potential in environmental and analytical applications, such as the detection of tritium-labelled proteins and nucleic acids in polyacrylamide gels. This application underscores the role of acrylamide derivatives in advancing techniques for molecular biology research, improving the sensitivity and efficiency of detecting radioactive isotopes in biological samples (Bonner & Laskey, 1974).

Biocompatible Luminogens

Furthermore, nonconjugated biocompatible macromolecular luminogens incorporating acrylamide moieties have been developed for selective sensing and removal of metal ions such as Fe(III) and Cu(II). These materials demonstrate significant potential for applications in sensing, bioimaging, and environmental remediation, offering a non-toxic, efficient approach to metal ion detection and removal (Dutta et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(E)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FNO4/c1-26-18-12-15(13-19(27-2)21(18)28-3)4-9-20(25)24-14-22(10-11-22)16-5-7-17(23)8-6-16/h4-9,12-13H,10-11,14H2,1-3H3,(H,24,25)/b9-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUVLJCQBLPKLQ-RUDMXATFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2(CC2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2(CC2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2538697.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2538698.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(1H-indazol-6-yl)acetamide](/img/structure/B2538699.png)

![(Z)-methyl 2-(2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2538700.png)

![tert-Butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2538711.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B2538713.png)

![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2538714.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide](/img/structure/B2538715.png)

![2-(Allylsulfanyl)-4-[(3-methoxyphenyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2538717.png)